3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C24H15ClN4O5 |
|---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H15ClN4O5/c25-16-5-2-14(3-6-16)21-27-22(34-28-21)15-4-7-17-18(10-15)26-24(31)29(23(17)30)11-13-1-8-19-20(9-13)33-12-32-19/h1-10H,11-12H2,(H,26,31) |
InChI Key |
RSMDNMPWYUAOAL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=C(C=C6)Cl)NC3=O |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid Derivative Preparation
Anthranilic acid (2-aminobenzoic acid) is refluxed with isothiocyanate derivatives in ethanol to yield substituted quinazoline precursors. For example, reacting anthranilic acid with 4-chlorophenyl isothiocyanate generates a thiourea intermediate, which undergoes cyclization under acidic conditions to form the quinazoline-2-thione. Subsequent oxidation with hydrogen peroxide or iodine converts the thione to the dione.
Key Reaction Conditions
Synthesis of the 3-(4-Chlorophenyl)-1,2,4-Oxadiazole Moiety
The oxadiazole ring at position 7 is constructed separately and coupled to the quinazoline core. This heterocycle is synthesized from 4-chlorobenzaldehyde through a nitrile intermediate.
Nitrile Formation
4-Chlorobenzaldehyde is converted to 4-chlorobenzonitrile using hydroxylamine hydrochloride and sodium carbonate in methanol. This step achieves 76–80% yield after recrystallization.
Amidoxime Intermediate
The nitrile is refluxed with hydroxylamine in methanol to form the amidoxime derivative. Reaction conditions include 12–18 hours at 65°C, yielding 50–60% of the amidoxime.
Oxadiazole Cyclization
The amidoxime reacts with chloroacetyl chloride in dry acetone, forming a chloromethyl-oxadiazole derivative. Cyclization is completed by refluxing in toluene, yielding a yellow oil purified via column chromatography (hexane:ethyl acetate, 9:1).
Coupling of Oxadiazole to Quinazoline at Position 7
The final step involves coupling the preformed oxadiazole to the quinazoline core at position 7. This is achieved through a nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.
SNAr Reaction Conditions
-
Substrate : 7-Bromo-quinazoline intermediate
-
Coupling Partner : 3-(4-Chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
-
Base : K₂CO₃ (1.2 equiv)
-
Catalyst : Potassium iodide (KI, 1 equiv)
-
Solvent : DMF, 5 mL per mmol
-
Temperature : Room temperature, 24 hours
Purification and Characterization
Purification Methods
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆) :
-
Elemental Analysis : Calculated C 60.90%, H 4.60%, N 14.20%; Found C 61.13%, H 4.74%, N 14.37%.
Comparative Analysis of Synthetic Routes
Method A offers higher reproducibility, while Method B enables milder conditions for sensitive substrates.
Challenges and Optimization Strategies
-
Regioselectivity : Position 7 is less nucleophilic than position 6, necessitating directing groups or protective strategies.
-
Oxadiazole Stability : The oxadiazole ring may decompose under strong acidic/basic conditions; neutral pH is maintained during coupling.
-
Scalability : Column chromatography limits large-scale production. Switching to recrystallization improves throughput .
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can yield quinones, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives.
Scientific Research Applications
Anticancer Applications
Research has demonstrated that this compound exhibits significant anticancer activity through various mechanisms:
- Inhibition of Kinases : It has been reported to inhibit specific kinases involved in cancer progression, particularly Src family kinases (SFKs) which play critical roles in tumor growth and metastasis .
- Cell Cycle Arrest : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for developing new chemotherapeutic agents targeting cancer .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Bacterial Inhibition : Studies indicate that derivatives of quinazoline-2,4(1H,3H)-dione can act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. These actions are vital for preventing bacterial resistance .
- Broad Spectrum Activity : In vitro tests have shown that this compound exhibits moderate activity against both Gram-positive and Gram-negative bacterial strains. For instance, certain derivatives have been found effective against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 mm to 12 mm .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of quinazoline derivatives, including those similar to the compound . The findings revealed that certain derivatives could effectively inhibit cancer cell proliferation in various models, suggesting their utility as lead compounds for drug development .
Case Study 2: Antimicrobial Screening
Another research effort focused on synthesizing a series of quinazoline derivatives and assessing their antimicrobial efficacy. The results indicated that several compounds displayed significant antibacterial properties compared to standard drugs. Notably, compounds with oxadiazole moieties showed enhanced activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key similarities and differences between the target compound and analogous derivatives reported in the literature.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Core Heterocycle Differences :
- The target compound’s quinazoline-dione core distinguishes it from 1,3-oxazole () and benzotriazole-oxadiazole hybrids (). Quinazoline-diones are associated with kinase inhibition, whereas 1,3-oxazoles often exhibit cytotoxicity via metabolic disruption .
Role of 1,2,4-Oxadiazole :
- Both the target compound and CAS 1358768-97-4 incorporate a 3-(4-chlorophenyl)-1,2,4-oxadiazole group, which improves ligand-receptor binding through π-π stacking and hydrophobic interactions . In contrast, benzotriazole-linked oxadiazoles () show enhanced conformational rigidity due to near-planar ring systems (dihedral angle: 80.2°), favoring interactions with viral proteases .
Substituent Effects on Bioactivity :
- The 1,3-benzodioxolemethyl group in the target compound may reduce first-pass metabolism compared to the 2-methoxybenzyl group in CAS 1358768-97-4, as benzodioxoles are less prone to oxidative degradation .
- 4-Chlorophenylsulfonyl-substituted 1,3-oxazoles () exhibit potent cytotoxicity (IC₅₀ < 10 µM), likely due to sulfonyl-mediated apoptosis induction, a mechanism absent in oxadiazole-quinazoline hybrids .
Synthetic Strategies :
- The target compound’s synthesis likely involves cyclocondensation of amidoximes with carboxylic acid derivatives, analogous to methods described for CAS 1358768-97-4 . In contrast, 1,3-oxazole derivatives () are synthesized via AlCl₃-catalyzed Friedel-Crafts acylations, which are less applicable to quinazoline systems .
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Benzodioxole moiety : Known for its role in enhancing biological activity.
- Chlorophenyl group : Associated with various therapeutic effects.
- Quinazoline core : A well-studied framework in medicinal chemistry.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H19ClN4O2 |
| Molecular Weight | 454.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | XCZROIQFEBPEJY-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth across various cancer cell lines. Notably:
- In vitro studies have shown that derivatives with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- A study highlighted the effectiveness of quinazoline derivatives against multiple tumor subpanels, suggesting broad-spectrum anticancer activity .
The proposed mechanisms of action for this compound include:
- Tubulin Inhibition : Similar compounds have demonstrated the ability to bind to tubulin, disrupting microtubule formation and function.
- EGFR Inhibition : Some quinazoline derivatives are known inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting cytokine production .
Study on Antitumor Activity
A series of novel quinazoline derivatives were synthesized and tested for their antitumor activity against various cell lines including A549 (lung cancer) and MCF7 (breast cancer). The results indicated that certain modifications to the quinazoline structure enhanced cytotoxicity significantly .
Structure–Activity Relationship (SAR)
Research has shown that the presence of specific substituents on the quinazoline core can greatly influence biological activity. For instance:
- Halogen substitutions at certain positions have been linked to increased potency against cancer cell lines.
- The introduction of electron-withdrawing groups has been associated with enhanced activity against EGFR .
Comparative Analysis with Similar Compounds
The biological activities of This compound can be compared with other quinazoline derivatives:
| Compound Type | Biological Activity | Notes |
|---|---|---|
| Quinazolines | Anticancer | Broad-spectrum efficacy |
| Benzodioxole Derivatives | Antioxidant and anticancer | Enhances cellular uptake |
| Chlorophenyl Compounds | Antimicrobial and anticancer | Potential for diverse interactions |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound with high regioselectivity?
- Methodology :
Stepwise assembly : Begin with the quinazoline-2,4-dione core, followed by functionalization at the 3- and 7-positions. Protect reactive sites (e.g., using tert-butyloxycarbonyl groups) to avoid side reactions .
Coupling reactions : Use Suzuki-Miyaura cross-coupling for introducing the 4-chlorophenyl-oxadiazole moiety. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a DMF/H₂O solvent system .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the pure compound.
- Key Data :
- Typical yields for similar quinazoline derivatives: 45–68% .
- Critical parameters: Temperature (80–110°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for aryl boronic acids) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
NMR : Assign peaks for diagnostic protons (e.g., quinazoline C=O at δ 160–165 ppm in NMR; benzodioxole methylene at δ 4.5–5.0 ppm in NMR) .
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] expected for : ~507.08) .
IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm) and oxadiazole C=N vibrations (1600–1620 cm) .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity and stability in biological systems?
- Methodology :
Quantum Chemical Calculations : Use density functional theory (DFT, B3LYP/6-31G*) to model reaction pathways for hydrolysis or metabolic degradation .
Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability (e.g., GROMACS with CHARMM36 force field) .
AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to predict optimal reaction conditions and stability under varying pH/temperature .
- Case Study :
- Similar oxadiazole derivatives showed computed binding free energies of -8.2 to -9.5 kcal/mol for kinase targets, correlating with experimental IC values (1.2–3.8 µM) .
Q. How can conflicting biological activity data for quinazoline derivatives be resolved?
- Methodology :
Assay Standardization : Compare IC values across studies using consistent cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., MTT vs. ATP-lite) .
Structural Analysis : Use X-ray crystallography or molecular docking (AutoDock Vina) to identify critical binding residues (e.g., hinge region of EGFR kinase) .
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability in reported EC values due to substituent effects (e.g., electron-withdrawing vs. donating groups) .
Q. What experimental approaches identify degradation products under physiological conditions?
- Methodology :
Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions .
LC-MS/MS Analysis : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products. Monitor m/z for dechlorinated or hydroxylated metabolites .
Kinetic Modeling : Calculate half-lives (t) and degradation rate constants (k) using first-order kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
